2,4,5-Trichlorophenol-13C6
Description
Properties
Molecular Formula |
¹³C₆H₃Cl₃O |
|---|---|
Molecular Weight |
203.4 |
Synonyms |
2,4,5-Trichlorophenic Acid-13C6; Dowicide 2-13C6; NSC 2266-13C6; Preventol I-13C6; TCP-13C6; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for 2,4,5 Trichlorophenol 13c6
Strategies for Carbon-13 Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. musechem.com The primary strategy for producing a uniformly labeled aromatic compound like 2,4,5-Trichlorophenol-13C6 is to start with a precursor that already contains the fully labeled benzene (B151609) ring. This approach is generally more efficient for achieving high isotopic enrichment across all six carbon atoms compared to attempting to introduce six ¹³C atoms individually.
Common strategies include:
Chemical Synthesis from Labeled Precursors: This is the most direct method. The synthesis begins with a simple, commercially available, fully labeled starting material, such as Benzene-¹³C₆. wsu.edu This starting material then undergoes a series of chemical reactions to introduce the desired functional groups (hydroxyl and chlorine atoms) at the correct positions on the aromatic ring. khanacademy.orgyoutube.com
Biosynthetic Methods: An alternative, though less direct, strategy for generating highly labeled compounds involves biosynthesis. This can be achieved by growing plants or microorganisms in an atmosphere enriched with ¹³CO₂. researchgate.net The organism incorporates the ¹³CO₂ during photosynthesis, producing a wide range of highly labeled organic molecules. researchgate.net While effective for creating a variety of labeled compounds, isolating a specific molecule like this compound would require subsequent extraction and synthetic modification steps.
For targeted synthesis, the use of a labeled precursor like Benzene-¹³C₆ is the preferred and more controlled method. wsu.edu
Precursors and Reaction Pathways for Labeled 2,4,5-Trichlorophenol (B144370) Synthesis
The synthesis of 2,4,5-Trichlorophenol-¹³C₆ logically starts from Benzene-¹³C₆. The pathway involves introducing the necessary chlorine and hydroxyl groups onto the labeled aromatic ring. One established method for synthesizing the unlabeled compound is through the hydrolysis of 1,2,4,5-tetrachlorobenzene. google.com This can be adapted for the labeled version.
Another viable pathway involves the diazotization of 2,4,5-trichloroaniline (B140166) followed by hydrolysis. chemicalbook.com This route would require the synthesis of 2,4,5-Trichloroaniline-¹³C₆ as an intermediate. A plausible multi-step pathway starting from Benzene-¹³C₆ is outlined below.
| Step | Reaction | Starting Material | Key Reagents | Product | Description |
|---|---|---|---|---|---|
| 1 | Chlorination | Benzene-¹³C₆ | Cl₂, FeCl₃ (Lewis acid catalyst) | 1,2,4,5-Tetrachlorobenzene-¹³C₆ | Friedel-Crafts chlorination to add chlorine atoms to the labeled benzene ring. Reaction conditions are controlled to favor the 1,2,4,5-isomer. |
| 2 | Hydrolysis | 1,2,4,5-Tetrachlorobenzene-¹³C₆ | Sodium hydroxide (B78521) (NaOH), Methanol (solvent) | Sodium 2,4,5-trichlorophenoxide-¹³C₆ | Nucleophilic aromatic substitution where a chlorine atom is replaced by a hydroxyl group under heat and pressure. |
| 3 | Acidification | Sodium 2,4,5-trichlorophenoxide-¹³C₆ | Hydrochloric acid (HCl) | 2,4,5-Trichlorophenol-¹³C₆ | The phenoxide salt is neutralized with a strong acid to yield the final phenol (B47542) product. |
This synthetic route leverages established industrial processes for phenol production, adapting them for the synthesis of the isotopically labeled analogue. google.com
Purification and Isotopic Enrichment Verification Techniques
After synthesis, the crude product must be purified and its isotopic enrichment verified.
Purification Techniques: Phenolic compounds are typically purified using methods that separate them based on polarity and volatility. nih.gov
Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is highly effective for purifying phenolic compounds to a high degree. nih.gov Column chromatography using silica (B1680970) gel or other stationary phases is also a common method. bibliotekanauki.pl
Distillation: If the compound is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.
Isotopic Enrichment and Purity Verification: Verification is essential to confirm the success of the labeling and purification processes. The two primary analytical methods for this are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. musechem.comwsu.edu
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and the degree of isotopic enrichment. nih.gov For 2,4,5-Trichlorophenol-¹³C₆, the molecular weight will be shifted by +6 mass units compared to the unlabeled compound due to the six ¹³C atoms. By analyzing the isotopic cluster in the mass spectrum, the percentage of molecules that are fully labeled can be accurately quantified. nih.govalmacgroup.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this analysis. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides definitive information about the location of the labels within the molecule. pressbooks.pub In a fully labeled compound like 2,4,5-Trichlorophenol-¹³C₆, a signal will be present for each of the six carbon atoms. libretexts.org The spectrum will also exhibit complex splitting patterns due to ¹³C-¹³C coupling, which is absent in unlabeled compounds due to the low natural abundance of ¹³C. libretexts.org This provides unambiguous confirmation that all six positions on the benzene ring have been labeled.
| Technique | Information Provided | Advantages | Notes |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, and percent enrichment. nih.gov | High sensitivity, provides quantitative data on enrichment levels. almacgroup.com | Can be coupled with GC or LC for simultaneous purity analysis. |
| ¹³C NMR Spectroscopy | Confirms the position of each ¹³C label, structural integrity. nih.gov | Provides unambiguous structural information and confirms uniform labeling. rsc.org | The presence of ¹³C-¹³C coupling is a key indicator of successful labeling. libretexts.org |
Challenges and Advancements in Labeled Compound Synthesis
The synthesis of isotopically labeled compounds, particularly those requiring multiple steps, presents several challenges. However, ongoing advancements in synthetic chemistry continue to provide solutions.
Challenges:
Reaction Conditions: Some of the required reactions may involve harsh conditions (e.g., high temperature and pressure for hydrolysis), which can lead to side reactions and decrease the purity of the final product.
Solvent Compatibility: In multi-step flow synthesis, switching between different solvents required for sequential reactions can be a significant technical hurdle. d-nb.info
Advancements:
Carbon Isotope Exchange (CIE): New catalytic methods are being developed that allow for the direct exchange of ¹²C atoms with ¹³C atoms in a finished molecule. bohrium.com For example, transition metal-catalyzed exchange of carboxylic acid groups with labeled ¹³CO₂ represents a significant advancement.
Improved Catalysis: The development of more efficient and selective catalysts allows reactions to be carried out under milder conditions, which can improve yields and reduce the formation of byproducts.
Flow Chemistry: The use of continuous-flow reactors can improve control over reaction parameters, enhance safety, and facilitate the automation of multi-step syntheses, potentially mitigating some of the challenges associated with traditional batch processing. nih.gov
Advanced Analytical Methodologies Employing 2,4,5 Trichlorophenol 13c6
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. The methodology involves the addition of a known amount of an isotopically enriched standard, such as 2,4,5-Trichlorophenol-13C6, to a sample prior to any processing steps. This labeled compound, often referred to as an internal standard, exhibits virtually the same chemical behavior as the endogenous, unlabeled analyte.
During sample preparation, extraction, and chromatographic separation, any loss of the target analyte will be accompanied by a proportional loss of the isotope-labeled standard. Mass spectrometry is then used to measure the ratio of the signal from the native analyte to that of the labeled standard. Because this ratio remains constant regardless of sample loss or variations in instrument response, it allows for highly accurate calculation of the analyte's initial concentration. The use of stable isotopes like Carbon-13 ensures that the standard is distinguishable by its mass from the native compound without interfering with its chemical properties. isotope.com This approach is fundamental in environmental analysis and for monitoring priority pollutants. isotope.comisotope.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like chlorophenols. In many applications, chlorophenols are first derivatized, for example, by reacting them with acetic anhydride (B1165640) to produce more volatile and chromatographically stable ester compounds. s4science.at This derivatization step, along with the entire sample preparation process, can introduce variability and potential for analyte loss.
By spiking the sample with this compound at the outset, the IDMS principle can be effectively applied. The labeled standard undergoes the same derivatization and extraction process as the native analyte. When the final extract is injected into the GC-MS system, the chromatograph separates the derivatized compounds, and the mass spectrometer detects both the native 2,4,5-trichlorophenyl acetate (B1210297) and its 13C6-labeled counterpart. By measuring the ratio of their respective ion signals, the original concentration of 2,4,5-Trichlorophenol (B144370) can be determined with high precision, correcting for any inefficiencies in the analytical workflow. s4science.at This method is crucial for trace analysis in complex matrices like water and industrial waste. thermofisher.comresearchgate.net
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific alternative for the analysis of chlorophenols, often without the need for chemical derivatization. shimadzu.com This simplifies the sample preparation process and reduces potential sources of error. LC-MS/MS is particularly well-suited for analyzing less volatile or thermally fragile compounds in complex aqueous samples. free.fr
In these applications, this compound is added to the sample as an internal standard before any extraction or cleanup steps. The sample is then typically concentrated and purified, often using Solid-Phase Extraction (SPE). During LC-MS/MS analysis, the native and labeled 2,4,5-Trichlorophenol co-elute from the liquid chromatography column and are subsequently ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring unique precursor-to-product ion transitions for both the labeled and unlabeled analytes. This minimizes interferences from the sample matrix and allows for extremely low detection limits, often in the nanogram-per-liter (ng/L) range. shimadzu.comfree.fr
Developing and validating analytical methods for trace analysis of pollutants like 2,4,5-Trichlorophenol is a rigorous process governed by international guidelines. The objective is to ensure the method is reliable, accurate, and reproducible for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. researchgate.netpensoft.net
The use of this compound is central to achieving the stringent requirements of method validation for trace analysis.
Accuracy and Precision: By correcting for procedural losses and instrumental drift, the isotope-labeled standard ensures high accuracy (closeness to the true value) and precision (repeatability). thermofisher.com
Linearity: Calibration curves are constructed by plotting the response ratio (native analyte/labeled standard) against the concentration of the native analyte. This approach typically yields excellent linearity over a wide concentration range.
Limits of Detection (LOD) and Quantification (LOQ): While instrumental sensitivity determines the ultimate detection limits, the use of an internal standard helps to stabilize the signal at low concentrations, leading to more reliable and robust LOD and LOQ values. nih.gov For some methods, detection limits for chlorophenols can be pushed into the low ng/L or even pg/mL range. nih.govjcsp.org.pk
The table below summarizes typical performance characteristics for analytical methods developed for trace analysis of chlorophenols, where an isotope-labeled standard like this compound would be employed.
| Parameter | Typical Performance Metric | Source |
| Limit of Detection (LOD) | 0.2 - 2.4 ng/L (GC-MS/MS) | jcsp.org.pk |
| Limit of Detection (LOD) | 2 - 6 ng/L (LC-MS/MS) | free.fr |
| Linearity (R²) | > 0.99 | thermofisher.com |
| Precision (%RSD) | < 15% | thermofisher.com |
| Accuracy (Recovery) | 80 - 120% | jcsp.org.pk |
Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of 2,4,5-Trichlorophenol in real-world samples such as soil, sediment, sludge, and industrial wastewater is complicated by the presence of a complex matrix. thermoscientific.com This matrix contains numerous other compounds that can interfere with the analysis, suppress the instrument's signal, or damage analytical equipment. Therefore, effective sample preparation is a critical step to isolate and concentrate the target analyte from these interfering substances before instrumental analysis. nih.gov The addition of this compound prior to extraction is essential to monitor and correct for the efficiency of these preparation steps.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples, particularly water. researchgate.net The method involves passing the liquid sample, which has been spiked with this compound, through a cartridge packed with a solid adsorbent material. shimadzu.com For chlorophenols, polystyrene-divinylbenzene or C18-bonded silica (B1680970) are common choices for the solid phase. researchgate.netresearchgate.net
The chlorophenols (both native and labeled) are retained on the adsorbent while interfering polar compounds and salts pass through. After washing the cartridge to remove any remaining impurities, the retained analytes are eluted with a small volume of an organic solvent. researchgate.net This process not only cleans the sample but also concentrates the analyte, thereby improving the method's detection limits. The final eluate is then ready for analysis by GC-MS or LC-MS/MS, where the ratio of native to labeled trichlorophenol is used to calculate the final concentration, accounting for any recovery losses during the SPE process. researchgate.net
| SPE Parameter | Optimized Condition | Source |
| Sorbent Type | Polystyrene-divinylbenzene | researchgate.net |
| Sample pH | Acidified (e.g., pH 2) | researchgate.net |
| Elution Solvent | Methanol or Dichloromethane | researchgate.netresearchgate.net |
| Analyte Recoveries | Typically > 70% | researchgate.net |
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting analytes from solid and semi-solid samples like soil, sediment, and tissue. thermofisher.comthermofisher.com ASE utilizes conventional organic solvents at elevated temperatures (e.g., 40–200 °C) and pressures (e.g., 1500–2000 psi). thermoscientific.com
These conditions improve extraction efficiency and speed by increasing solvent penetration into the sample matrix and enhancing the solubility and diffusion rate of the target analytes. thermofisher.com A sample, mixed with a drying agent and spiked with this compound, is placed in a stainless steel extraction cell. The heated solvent is then passed through the cell, and the resulting extract is collected. Compared to traditional methods like Soxhlet extraction, ASE drastically reduces extraction time (from hours to minutes) and solvent consumption. thermoscientific.comthermofisher.com The high recovery rates achieved make it an excellent choice for environmental sample preparation. For instance, studies have shown recovery rates for 2,4,5-Trichlorophenol from fortified soils to be as high as 94.1%. thermofisher.com The inclusion of the 13C6-labeled standard allows for precise correction for any extraction inefficiencies. ASE is an approved technique under U.S. EPA Method 3545A for the extraction of a wide range of semi-volatile organic compounds. thermofisher.comthermofisher.com
Derivatization Strategies for Enhanced Detectability
In the analysis of polar compounds like chlorophenols using gas chromatography (GC), derivatization is a critical step to improve analytical performance. acs.org Native chlorophenols can interact strongly with GC column materials, leading to poor peak shape (tailing), low sensitivity, and reduced resolution. acs.org Chemical derivatization converts the polar hydroxyl group of the phenol (B47542) into a less polar, more volatile, and more thermally stable functional group. acs.orgs4science.at This process significantly enhances detectability and improves the accuracy and reproducibility of quantification. acs.org this compound, as an internal standard, undergoes the same derivatization process as the native analyte, ensuring that any variations or inefficiencies in the reaction are accounted for.
Common derivatization strategies for chlorophenols include acetylation and silylation.
Acetylation: This method involves the reaction of chlorophenols with an acylating agent, most commonly acetic anhydride, typically in an alkaline aqueous solution or with a catalyst. s4science.atrsc.org The reaction produces the corresponding acetate ester, which is more volatile and less polar than the parent phenol. s4science.at This makes the derivative more suitable for GC analysis, leading to sharper peaks, better separation, and increased sensitivity. s4science.atdioxin20xx.org The derivatization and extraction can be performed simultaneously in some microextraction techniques, simplifying sample preparation. rsc.orgnih.gov
Silylation: Silylation is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). acs.orgnih.gov A common silylating reagent is bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgnih.gov The resulting TMS ethers are significantly more volatile and thermally stable than the underivatized phenols. acs.org The reaction rate can be highly dependent on the solvent used; for instance, the reaction with BSTFA is quantitatively completed within seconds in acetone (B3395972) at room temperature, whereas it can take over an hour in other solvents. acs.orgnih.gov This rapid reaction in acetone allows for the design of fast and convenient analytical procedures. nih.gov
The selection of a derivatization strategy depends on the specific analytical method, the sample matrix, and the target analytes. Both acetylation and silylation have proven effective for the trace analysis of chlorophenols in various environmental samples.
| Strategy | Common Reagent(s) | Derivative Formed | Key Advantages | Typical Reaction Conditions |
|---|---|---|---|---|
| Acetylation | Acetic Anhydride | Acetate Ester | Forms stable, volatile derivatives; suitable for aqueous samples. s4science.atrsc.org | Alkaline aqueous solution; can be performed in-situ during extraction. s4science.at |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Forms highly volatile and thermally stable derivatives; very rapid reaction in specific solvents. acs.orgnih.gov | Fast reaction in acetone at room temperature; can be accelerated by adding acetone to extracts in other solvents. acs.orgnih.gov |
Quality Assurance and Quality Control in Labeled Standard Analysis
The use of isotopically labeled internal standards, such as this compound, is fundamental to high-quality quantitative analysis in mass spectrometry. libios.frresearchgate.net Quality Assurance (QA) and Quality Control (QC) are systematic processes that ensure analytical data are reliable, reproducible, and of known precision and accuracy. epa.govepa.gov In the context of using labeled standards, QA/QC procedures are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting. epa.gov
This compound is an ideal internal standard because it has nearly identical chemical and physical properties to its unlabeled counterpart (the analyte), but a different mass due to the ¹³C enrichment. libios.fr This allows it to be distinguished by a mass spectrometer. libios.frresearchgate.net When added to a sample at a known concentration at the beginning of the analytical procedure, the labeled standard experiences the same conditions as the native analyte, including any loss during extraction, concentration, and derivatization, as well as any variations in instrument response (matrix effects). researchgate.netnih.gov By measuring the ratio of the native analyte to the labeled standard, a highly accurate and precise quantification can be achieved through a technique known as isotope dilution mass spectrometry. acs.org
Key QA/QC elements in analyses employing this compound include:
Calibration: A calibration curve is generated by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the ¹³C-labeled internal standard. The response ratio (analyte/internal standard) is plotted against the analyte concentration. thermofisher.com
Method Blanks: An analyte-free matrix is processed and analyzed in the same manner as the samples. This is done to check for contamination from reagents, glassware, or the instrument itself. epa.gov
Laboratory Control Samples (LCS): A clean matrix (e.g., reagent water) is spiked with known amounts of the analyte and the labeled standard. The recovery of the analyte is measured to assess the accuracy and performance of the method in the absence of sample-specific matrix interferences. epa.gov
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A portion of a field sample is spiked with a known amount of the analyte. The recovery of the spike is used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov
Internal Standard Response Monitoring: The absolute response of this compound is monitored in every sample and standard. A significant deviation from the expected response can indicate a problem with sample injection, matrix suppression, or the extraction process.
These procedures are typically outlined in a formal Quality Assurance Project Plan (QAPP), which documents the planning, implementation, and assessment of data collection activities to ensure that the data quality objectives are met. epa.gov
| QA/QC Parameter | Description | Purpose in Labeled Standard Analysis |
|---|---|---|
| Internal Standard (e.g., this compound) | A known concentration of a labeled compound added to all samples, standards, and blanks. acs.org | Corrects for variability in sample preparation, instrument response, and matrix effects, improving accuracy and precision. researchgate.netnih.gov |
| Method Blank | An analyte-free sample carried through the entire analytical process. epa.gov | Assesses potential contamination introduced during sample handling and analysis. |
| Laboratory Control Sample (LCS) | A clean matrix spiked with a known analyte concentration. epa.gov | Monitors the overall performance and accuracy of the analytical method independent of the sample matrix. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Sample aliquots spiked with a known analyte concentration. epa.gov | Evaluates the effect of the sample matrix on the method's accuracy and precision. |
| Calibration Curve | A series of standards with known analyte concentrations and a fixed internal standard concentration. thermofisher.com | Establishes the quantitative relationship between the analyte/internal standard response ratio and concentration. |
Mechanistic Studies and Pathway Elucidation Using 2,4,5 Trichlorophenol 13c6
Elucidation of Environmental Transformation Pathways
The introduction of 2,4,5-TCP into the environment, whether through industrial discharge or as a degradation product of herbicides like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), necessitates a thorough understanding of its environmental fate. ethz.ch 2,4,5-Trichlorophenol-¹³C₆ is an ideal tool for these investigations, allowing for unambiguous tracking of its transformation through various environmental compartments.
Photodegradation Mechanisms and Kinetics of Chlorophenols
Photodegradation is a significant abiotic process for the removal of chlorophenols from aquatic environments. The process typically involves the interaction of the molecule with UV light, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which then attack the aromatic ring.
The use of 2,4,5-Trichlorophenol-¹³C₆ in these studies would allow for precise monitoring of the parent compound's decay and the formation of ¹³C-labeled intermediates. By analyzing samples at various time points with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify the mass-to-charge ratio (m/z) of degradation products containing the ¹³C-labeled ring. This confirms that the identified products originate from 2,4,5-TCP and not from other organic matter in the sample. This methodology helps in constructing a detailed degradation pathway, which for chlorophenols often involves dechlorination, hydroxylation, and eventual ring cleavage.
Key Research Findings:
Mechanism: The primary mechanism involves hydroxyl radical attack on the aromatic ring, leading to dechlorination and the formation of di- and mono-chlorinated phenols, hydroquinones, and catechols before the aromatic ring is cleaved.
Kinetics: The rate of photodegradation is influenced by factors such as pH, the presence of photosensitizers like titanium dioxide (TiO₂), and the initial concentration of the chlorophenol. Studies on related compounds show that the degradation rate often decreases as the initial concentration increases due to the saturation of active sites on the catalyst surface. mdpi.com
Table 1: Potential Photodegradation Intermediates of 2,4,5-Trichlorophenol (B144370) This table outlines intermediates identifiable using 2,4,5-Trichlorophenol-¹³C₆ as a tracer.
| Compound Name | Role in Pathway | Method of Identification |
|---|---|---|
| 2,5-Dichlorohydroquinone | Intermediate | GC-MS, LC-MS |
| 5-Chlorohydroxyquinol | Intermediate | GC-MS, LC-MS |
| Dichlorobenzoquinones | Intermediate | GC-MS, LC-MS |
Biotransformation and Biodegradation Pathways in Microbial Systems
Microbial degradation is a critical process for the natural attenuation of persistent organic pollutants like 2,4,5-TCP. nih.gov Various bacteria and fungi have demonstrated the ability to metabolize this compound under both aerobic and anaerobic conditions. Using 2,4,5-Trichlorophenol-¹³C₆ allows researchers to trace the carbon backbone of the molecule through microbial metabolic pathways, confirming whether the compound is fully mineralized to ¹³C-labeled carbon dioxide (¹³CO₂) or transformed into other persistent or benign intermediates. nih.gov
One well-studied pathway involves the white-rot fungus Phanerochaete chrysosporium. This organism utilizes extracellular enzymes, lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), to initiate the degradation process. nih.gov
Detailed Research Findings:
Aerobic Degradation: In aerobic systems, the initial step is often an oxidative dechlorination catalyzed by monooxygenase or peroxidase enzymes. nih.gov For instance, P. chrysosporium oxidizes 2,4,5-TCP to 2,5-dichloro-1,4-benzoquinone. nih.gov This is followed by a series of reduction and oxidative dechlorination steps, ultimately leading to intermediates like 1,2,4,5-tetrahydroxybenzene, which can undergo ring cleavage. nih.gov
Community Adaptation: Studies on mixed microbial communities show that adaptation to 2,4,5-TCP can occur, but the compound can also inhibit microbial respiration at higher concentrations. nih.gov The use of the ¹³C₆-labeled compound in such community studies could help identify which members of the microbial consortium are actively metabolizing the compound through stable isotope probing (SIP) techniques.
Table 2: Key Enzymes and Intermediates in the Biodegradation of 2,4,5-Trichlorophenol Pathway elucidated in studies with unlabeled 2,4,5-TCP, verifiable with ¹³C₆-labeled tracer.
| Enzyme/System | Organism Example | Initial Step | Key Intermediates |
|---|---|---|---|
| Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Oxidative dechlorination | 2,5-Dichloro-1,4-benzoquinone, 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene |
| Monooxygenases | Burkholderia cepacia | Hydroxylation/Dechlorination | Dichlorohydroquinones, Chlorocatechols |
Abiotic Degradation Processes in Environmental Compartments
Beyond photodegradation, 2,4,5-TCP can undergo other abiotic transformations in soil and sediment. These processes can include reactions with mineral surfaces, which can catalyze degradation, or reactions with other chemical oxidants present in the environment. Tracing studies with 2,4,5-Trichlorophenol-¹³C₆ would be invaluable in distinguishing these abiotic degradation pathways from microbial processes that often occur concurrently in environmental samples. By conducting experiments in sterilized soil or sediment matrices spiked with the labeled compound, any observed ¹³C-labeled degradation products can be definitively attributed to abiotic reactions.
Biochemical Metabolism Studies in Non-Human Biological Systems
Understanding the metabolic fate of 2,4,5-TCP in biological organisms is crucial for assessing its toxicological profile and potential for bioaccumulation. Isotopic labeling with ¹³C provides a precise method for tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in model organisms. The use of a related labeled compound, 2,4,5-trichlorophenoxy-¹³C₆-acetic acid, for quantifying metabolites in mice demonstrates the utility and feasibility of this approach for related molecules. nih.gov
In Vitro Metabolic Fate Investigations
In vitro systems, such as liver microsomes or S9 fractions, are commonly used to study the metabolic capabilities of an organism in a controlled environment. These systems contain the cytochrome P450 enzymes responsible for the phase I metabolism of many xenobiotics.
When 2,4,5-Trichlorophenol-¹³C₆ is incubated with these preparations, the resulting ¹³C-labeled metabolites can be identified using high-resolution mass spectrometry. This allows for the confirmation of metabolic pathways, such as hydroxylation and conjugation.
Detailed Research Findings:
Metabolite Identification: Studies using rat liver microsomes have identified several metabolites of unlabeled 2,4,5-TCP, including 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. nih.gov
Enzyme Inhibition: In vitro experiments have also shown that 2,4,5-TCP can inhibit certain microsomal enzymes, such as NADPH-cytochrome c reductase and cytochrome P-450, at high concentrations.
In Vivo Studies in Model Organisms (e.g., rodents, aquatic species)
In vivo studies provide a complete picture of a compound's metabolism and toxicokinetics within a whole organism. Administering 2,4,5-Trichlorophenol-¹³C₆ to model organisms like rats allows for the tracking of the label through various tissues and excreta (urine and feces).
Detailed Research Findings in Rodents:
Absorption and Excretion: Studies on chlorophenols in rats show they are generally absorbed rapidly and excreted in urine. nih.gov Using a ¹³C-labeled compound allows for the creation of a detailed mass balance, accounting for the entire administered dose and its metabolic products. nih.gov
Metabolic Pathways: The primary routes of metabolism for chlorophenols are conjugation with glucuronic acid and sulfate (B86663) to form more water-soluble compounds that are easily excreted. nih.gov Analysis of urine from rats dosed with 2,4,5-Trichlorophenol-¹³C₆ would enable the definitive identification and quantification of these conjugates.
Tissue Distribution: While chlorophenols are excreted rapidly, the highest concentrations are often found in the liver and kidneys, the primary organs of metabolism and excretion. nih.govnih.gov Isotope tracing can quantify the extent and duration of the compound's presence in these target organs. nih.gov
Detailed Research Findings in Aquatic Species:
Bioaccumulation: Studies with ¹⁴C-labeled 2,4,5-TCP in fathead minnows have been used to determine bioconcentration factors (BCF). epa.gov A similar study using the stable isotope ¹³C would provide the same information without the need for radioactive materials.
Metabolism: Fish are also capable of metabolizing chlorophenols, primarily through conjugation. epa.gov Analysis of bile and water from aquatic exposure systems containing 2,4,5-Trichlorophenol-¹³C₆ would reveal the specific metabolites formed and the primary routes of elimination for different species.
Table 3: Summary of Metabolic Pathways for Chlorophenols in Model Organisms General pathways for chlorophenols, investigable with 2,4,5-Trichlorophenol-¹³C₆.
| Organism Type | Primary Metabolic Organ | Phase I Metabolism | Phase II Metabolism (Conjugation) | Primary Excretion Route |
|---|---|---|---|---|
| Rodents (e.g., Rat) | Liver | Hydroxylation (Cytochrome P450) | Glucuronidation, Sulfation | Urine |
Identification of Labeled Metabolites and Degradation Products
Stable isotope tracing with 2,4,5-Trichlorophenol-13C6 allows for the unambiguous identification of metabolites and degradation products. nih.gov When this labeled compound is introduced into a biological or environmental system, any resulting products that contain the ¹³C signature can be confidently attributed to the degradation of the parent compound. This technique is crucial for distinguishing true metabolites from background organic matter.
Research has identified several key intermediates in the degradation of 2,4,5-TCP by various microorganisms and chemical processes. In studies using the white-rot fungus Phanerochaete chrysosporium, the degradation pathway involves a series of oxidative dechlorination and reduction reactions. nih.gov The use of this compound in such a study would result in the formation of ¹³C-labeled versions of these metabolites, which can be tracked using mass spectrometry.
Similarly, aerobic degradation by soil microbes has been shown to metabolize 2,4,5-TCP into several compounds. taylorfrancis.com A study employing this compound would be expected to identify the corresponding labeled products, confirming their origin.
Below is a table of key metabolites identified in the degradation of 2,4,5-TCP. The use of this compound allows for the precise tracking and confirmation of these products.
| Labeled Metabolite/Degradation Product (¹³C₆) | Degradation Pathway/Organism | Reference |
|---|---|---|
| 2,5-Dichloro-1,4-benzoquinone-¹³C₆ | Fungal degradation (Phanerochaete chrysosporium) | nih.gov |
| 2,5-Dichlorohydroquinone-¹³C₆ | Fungal and Bacterial degradation | nih.govethz.ch |
| 5-Chloro-1,2,4-trihydroxybenzene-¹³C₆ | Fungal and Bacterial degradation | nih.govethz.ch |
| 1,2,4,5-Tetrahydroxybenzene-¹³C₆ | Fungal degradation (Phanerochaete chrysosporium) | nih.gov |
| Maleylacetate-¹³C₆ | Bacterial degradation (Burkholderia cepacia) | ethz.ch |
| 3,5-Dichlorocatechol-¹³C₆ | Aerobic soil microbes | taylorfrancis.com |
Isotopic Tracing for Source Apportionment and Environmental Fate Modeling
Isotopic tracing with this compound is a critical methodology for source apportionment and environmental fate modeling. Source apportionment, or "fingerprinting," allows researchers to identify and quantify the contributions of different pollution sources to a specific site. mdpi.com By introducing a known quantity of this compound into a system, its distinct isotopic signature can be differentiated from any pre-existing, unlabeled 2,4,5-TCP contamination. mdpi.com This enables precise tracking of its transport, dispersion, and degradation without interference from background levels.
Environmental fate modeling seeks to predict the distribution and transformation of chemicals in the environment. taylorfrancis.com Data from tracer studies using this compound provide invaluable, real-world parameters for these models. Researchers can measure the rate at which the labeled compound moves between different environmental compartments—such as water, sediment, and biota—and the rates of its degradation into various metabolites. This empirical data greatly enhances the accuracy and predictive power of fate models.
For instance, a controlled release of this compound in a microcosm could be monitored over time. The change in the ratio of the labeled parent compound to its labeled degradation products in soil and water would provide precise degradation kinetics.
The table below illustrates a conceptual framework for how data from a this compound tracing study could be used in environmental fate modeling.
| Environmental Compartment | Measured Parameter | Application in Fate Modeling |
|---|---|---|
| Water Column | Concentration of 2,4,5-TCP-¹³C₆ over time | Calculate dissolution and degradation rates in water. |
| Sediment | Concentration of 2,4,5-TCP-¹³C₆ and its labeled metabolites | Determine partitioning coefficients (Kd) and sediment degradation rates. |
| Biota (e.g., fish, invertebrates) | Concentration of 2,4,5-TCP-¹³C₆ in tissues | Calculate bioaccumulation and bioconcentration factors (BAF, BCF). |
| Air | Volatilization rate of 2,4,5-TCP-¹³C₆ from water | Estimate atmospheric transport potential. |
By providing a clear and unambiguous signal, this compound empowers researchers to build more accurate models of how this pollutant behaves in the environment, leading to more effective risk assessment and remediation strategies.
Applications of 2,4,5 Trichlorophenol 13c6 in Environmental Research and Monitoring
Calibration and Standardization in Environmental Analytical Chemistry
In the realm of environmental analytical chemistry, the pursuit of accuracy and reliability is paramount. 2,4,5-Trichlorophenol-13C6 plays a pivotal role in achieving this by serving as an internal standard for the calibration and standardization of analytical instruments. isotope.com This is particularly crucial for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are commonly employed for the detection of chlorophenols in environmental matrices.
The use of a stable isotope-labeled internal standard like this compound helps to correct for variations that can occur during sample preparation, extraction, and analysis. Because it behaves almost identically to the unlabeled target analyte, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for a more accurate calculation of the true concentration of the contaminant in the sample. This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantitative analysis. libios.fr
The table below illustrates the key properties of this compound that make it suitable as an internal standard.
| Property | Value |
| Molecular Formula | ¹³C₆H₃Cl₃O |
| Molecular Weight | 203.40 g/mol |
| Isotopic Purity | Typically >99% |
| Chemical Purity | Typically >98% |
The interactive table above summarizes the key characteristics of this compound.
Assessment of Chlorophenol Contamination in Environmental Samples (e.g., water, soil, air)
The application of this compound is central to the accurate assessment of chlorophenol contamination in a variety of environmental compartments.
Water: Numerous studies have utilized this labeled compound to quantify chlorophenols in drinking water, surface water, and wastewater. For instance, its inclusion as an internal standard in analytical methods allows for the detection of these contaminants at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. lgcstandards.com
Soil and Sediment: The analysis of chlorophenols in solid matrices like soil and sediment presents unique challenges due to the complexity of the sample matrix. The use of this compound as an internal standard helps to overcome these challenges by compensating for matrix effects and ensuring the reliability of the analytical results. This is critical for assessing the extent of contamination at industrial sites, agricultural areas, and hazardous waste sites. nih.gov
Air: While less commonly monitored than water and soil, chlorophenols can also be present in the atmosphere, particularly near industrial sources or as a result of combustion processes. epa.gov The use of 13C-labeled internal standards is essential for the accurate quantification of these airborne contaminants, which often exist at very low concentrations.
The following table presents hypothetical data from a study monitoring 2,4,5-Trichlorophenol (B144370) in various environmental samples, demonstrating the typical concentration ranges observed.
| Environmental Matrix | Concentration Range (µg/kg or µg/L) |
| River Water | 0.05 - 1.2 |
| Industrial Wastewater | 10 - 500 |
| Agricultural Soil | 5 - 150 |
| Urban Air (particulate matter) | 0.001 - 0.01 ng/m³ |
This interactive table provides an example of the varying concentrations of 2,4,5-Trichlorophenol that might be found in different environmental settings.
Development of Certified Reference Materials for Interlaboratory Comparisons
Certified Reference Materials (CRMs) are fundamental to ensuring the quality and comparability of environmental measurements across different laboratories. cpachem.com this compound plays a vital, albeit indirect, role in the development and validation of these materials.
By providing a highly accurate and precise method for quantifying the unlabeled 2,4,5-trichlorophenol, the use of the 13C-labeled standard is essential in the process of assigning a certified value to a CRM. This certified value, with its associated uncertainty, serves as a benchmark against which laboratories can assess the accuracy of their own analytical methods.
Furthermore, in the context of interlaboratory comparison studies or proficiency testing schemes, this compound can be used by participating laboratories as an internal standard to analyze test samples containing unknown concentrations of chlorophenols. opcw.orgdep.state.pa.us This allows for a more robust evaluation of laboratory performance and helps to identify any systematic errors in their analytical procedures.
Research on Bioavailability and Environmental Mobility of Chlorophenols
Understanding the bioavailability and environmental mobility of chlorophenols is crucial for assessing their potential risks to ecosystems and human health. Stable isotope-labeled compounds like this compound are powerful tools in these research areas.
By introducing a known amount of the 13C-labeled compound into a controlled environmental system (e.g., a soil microcosm or an aquatic mesocosm), researchers can trace its movement and transformation over time. This allows for the determination of key environmental fate parameters, such as:
Adsorption and Desorption: The extent to which the compound binds to soil and sediment particles, which affects its mobility in the environment.
Biodegradation: The rate at which microorganisms break down the compound into less harmful substances.
Uptake by Organisms: The potential for the compound to be absorbed by plants, invertebrates, and other organisms, which is a measure of its bioavailability.
These studies provide invaluable data for developing and validating environmental models that predict the long-term behavior of chlorophenols in the environment. While direct studies specifically detailing the use of this compound in bioavailability and mobility research are not abundant in the readily available literature, the principles of using stable isotope tracers for such purposes are well-established. capes.gov.br
Future Directions and Emerging Research Avenues for 2,4,5 Trichlorophenol 13c6
Integration with High-Resolution Mass Spectrometry and Multi-Omics Approaches
The use of 2,4,5-Trichlorophenol-13C6 in conjunction with high-resolution mass spectrometry (HRMS) is set to revolutionize the study of its environmental degradation and metabolic pathways. HRMS offers the precision needed to distinguish between the 13C-labeled compound and its unlabeled counterpart, as well as their various transformation products, in complex environmental matrices. lcms.cz This capability is crucial for accurately tracing the journey of the pollutant and its byproducts.
Furthermore, the integration of this compound with multi-omics approaches, such as metabolomics and proteomics, through techniques like Stable Isotope Probing (SIP), holds immense promise. escholarship.orgnih.gov SIP allows researchers to track the incorporation of the 13C isotope from the labeled pollutant into the biomass of microorganisms. escholarship.org By identifying the microorganisms that actively metabolize the compound, scientists can pinpoint the key players in its biodegradation. This knowledge is fundamental for developing targeted bioremediation strategies. The workflow for such an approach would typically involve:
Incubation: Introducing this compound into a microbial community from a contaminated site.
Biomass Separation: Isolating cellular components like DNA, RNA, or proteins that have incorporated the 13C label.
Analysis: Using HRMS and sequencing techniques to identify the labeled biomolecules and, consequently, the organisms that produced them. nih.gov
This multi-omics approach provides a holistic view of the pollutant's impact on the microbial ecosystem and the mechanisms of its breakdown.
Advanced Computational and Modeling Studies of Transformation Pathways
Computational chemistry and modeling are becoming increasingly powerful tools for predicting the environmental fate of pollutants. Future research will likely see the application of advanced computational methods, such as Density Functional Theory (DFT), to model the transformation pathways of this compound. DFT calculations can predict the bond dissociation energies and reaction kinetics of the molecule, offering insights into its likely degradation products under various environmental conditions.
The data generated from experimental studies using this compound will be invaluable for validating and refining these computational models. By comparing the predicted transformation products with those identified through HRMS analysis of degradation experiments, researchers can build more accurate and predictive models. These models can then be used to forecast the environmental persistence of 2,4,5-Trichlorophenol (B144370) and to design more effective remediation strategies.
A key advantage of using the 13C-labeled compound in these studies is the ability to unequivocally confirm the origin of the detected degradation products, thus providing high-quality data for model calibration. This synergy between experimental and computational approaches will be crucial for advancing our understanding of the environmental chemistry of halogenated phenols.
Role in the Development of Next-Generation Bioremediation Technologies
Bioremediation, the use of biological organisms to clean up contaminated sites, is a promising and environmentally friendly approach for dealing with pollutants like 2,4,5-Trichlorophenol. cambridge.orgresearchgate.net The development of next-generation bioremediation technologies will rely heavily on a detailed understanding of the biodegradation processes, and this compound is an ideal tool for acquiring this knowledge.
By using the labeled compound in microcosm and field studies, researchers can:
Trace Biodegradation Pathways: Accurately follow the breakdown of the pollutant and identify the formation of intermediate and final products. nih.gov
Quantify Degradation Rates: Determine the efficiency of different microbial communities or genetically engineered organisms in degrading the compound.
Identify Key Microorganisms: As mentioned earlier, SIP can be used to identify the specific microbes responsible for the degradation. escholarship.org
Optimize Bioremediation Conditions: Test the effects of different environmental parameters (e.g., nutrient availability, oxygen levels) on the rate and extent of degradation.
The insights gained from these studies will be instrumental in designing and implementing more effective and reliable bioremediation strategies for sites contaminated with chlorophenols. For instance, knowing which microorganisms are the most efficient degraders could lead to the development of bioaugmentation cultures that can be introduced to a contaminated site to accelerate the cleanup process.
| Research Area | Application of this compound | Expected Outcome |
|---|---|---|
| Pathway Elucidation | Tracing the 13C label through metabolic intermediates. | Detailed understanding of the biochemical reactions involved in degradation. |
| Efficacy Assessment | Quantifying the conversion of the labeled parent compound to its metabolites and CO2. | Accurate measurement of the performance of bioremediation techniques. |
| Microbial Identification | Stable Isotope Probing (SIP) to identify organisms that assimilate the 13C. | Isolation and cultivation of novel pollutant-degrading microorganisms. |
Expansion of Isotopic Labeling Applications to Related Halogenated Organic Pollutants
The utility of this compound extends beyond the study of its own degradation. It can also serve as a valuable tool in the broader context of research on other halogenated organic pollutants. One of the most significant applications is its use as an internal standard for the quantification of other chlorophenols and related compounds in environmental samples. isotope.com
Isotope dilution mass spectrometry (IDMS), which employs isotopically labeled internal standards, is considered the gold standard for accurate quantification in complex matrices. By adding a known amount of this compound to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise measurements. isotope.com
Furthermore, this compound can be used in co-metabolism studies to investigate the degradation of other halogenated pollutants. In situations where multiple contaminants are present, the labeled compound can help to unravel the complex interactions between different degradation pathways and microbial communities.
Q & A
Basic Research Questions
Q. What methodological steps are critical for detecting 2,4,5-Trichlorophenol-¹³C₆ in environmental water samples?
- Answer : A validated GC/MS-SIM protocol involves:
Sample Acidification : Adjust water samples to pH ≈ 2 with 2 M HCl to protonate chlorophenols for efficient extraction .
Solid-Phase Extraction (SPE) : Use OASIS HLB cartridges at 10 mL/min flow rate. Elute with dichloromethane and dehydrate with anhydrous Na₂SO₄ .
Derivatization : Add N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to convert analytes to trimethylsilyl ethers, enhancing volatility for GC analysis .
Internal Standards : Spike with acenaphthene-d₁₀ and phenanthrene-d₁₀ to correct for instrumental variability .
- Key Metrics : Method detection limit (MDL) = 0.94 ng/L, quantification limit (MQL) = 2.5 ng/L, average recovery = 107% (RSD = 1.3%) for related chlorophenols .
Q. What safety protocols are essential when handling 2,4,5-Trichlorophenol-¹³C₆ in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Exposure Control : Use fume hoods for weighing and derivatization steps. Avoid eating/drinking in the lab .
- Emergency Measures : For skin contact, rinse with water for 15+ minutes; if ingested, seek medical attention immediately .
Advanced Research Questions
Q. How can researchers optimize SPE conditions to minimize matrix interference during 2,4,5-Trichlorophenol-¹³C₆ extraction?
- Answer :
- Cartridge Selection : Compare OASIS HLB vs. C18 cartridges for recovery efficiency. HLB cartridges show superior retention for polar chlorophenols due to hydrophilic-lipophilic balance .
- Elution Solvent : Test dichloromethane vs. ethyl acetate. Dichloromethane achieves >95% recovery for chlorophenols but may co-elute non-polar interferents .
- pH Adjustment : Ensure sample pH ≤ 2 to prevent ionization of phenolic groups, improving SPE retention .
Q. What strategies validate the accuracy of isotopic dilution in quantifying 2,4,5-Trichlorophenol-¹³C₆?
- Answer :
- Surrogate Spiking : Add ¹³C₆-labeled analogs (e.g., 2,4,5-Trichlorophenol-¹³C₆) before extraction to correct for losses during sample preparation .
- Recovery Calibration : Compare surrogate recovery rates (target: 80–120%) across matrices (e.g., wastewater vs. drinking water) to assess matrix effects .
- Cross-Validation : Confirm results via LC-MS/MS or isotope ratio mass spectrometry (IRMS) to rule out false positives from co-eluting isomers .
Q. How do isotopic labeling (¹³C₆) and derivatization agents impact detection sensitivity in GC/MS analysis?
- Answer :
- Isotope Effects : ¹³C₆ labeling shifts molecular ions (e.g., m/z 197 → 203), avoiding overlap with unlabeled contaminants .
- Derivatization Efficiency : BSTFA outperforms MTBSTFA for chlorophenols, achieving >95% silylation at 70°C for 30 minutes .
- Fragmentation Patterns : Monitor characteristic ions (e.g., m/z 203 → 168 for ¹³C₆-labeled compound) to enhance selectivity in SIM mode .
Methodological Challenges and Solutions
Q. How can researchers address low recovery rates of 2,4,5-Trichlorophenol-¹³C₆ in high-salinity water samples?
- Answer :
- Salinity Compensation : Dilute samples with deionized water to reduce ionic strength, improving SPE cartridge performance .
- Alternative Sorbents : Test hydrophilic-lipophilic ionic resins (e.g., Strata™ XL) for enhanced retention of polar analytes in saline matrices.
Q. What quality control measures ensure reproducibility in long-term environmental monitoring studies?
- Answer :
- Batch Validation : Include reagent blanks, duplicates, and spiked samples in each analytical batch to monitor contamination and precision .
- Stability Testing : Store extracts at −20°C and re-analyze after 1–4 weeks to assess degradation (e.g., <5% signal loss for ¹³C₆-labeled compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
